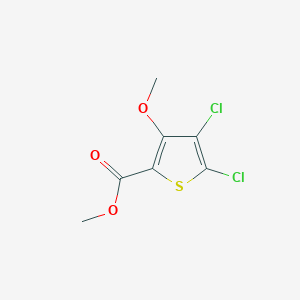

Methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O3S/c1-11-4-3(8)6(9)13-5(4)7(10)12-2/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJAGCWPQQBQFDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC(=C1Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate typically involves the chlorination of a thiophene precursor followed by esterification. One common method includes the reaction of 3-methoxythiophene with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the 4 and 5 positions. The resulting dichlorothiophene is then subjected to esterification with methanol in the presence of a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents (acetonitrile, dichloromethane).

Reduction: Lithium aluminum hydride, solvents (ether, THF).

Major Products:

- Substitution products (e.g., amine or thiol derivatives).

- Oxidation products (e.g., sulfoxides, sulfones).

- Reduction products (e.g., alcohol derivatives) .

Scientific Research Applications

Methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for the development of pharmaceutical compounds.

Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Substituent Effects on Reactivity and Properties

The table below summarizes key structural and functional differences between Methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate and analogous compounds:

Key Observations:

Electron Effects :

- The methoxy group in the target compound donates electrons via resonance, activating the thiophene ring toward electrophilic substitution at positions 2 and 5. In contrast, chlorine atoms withdraw electrons inductively, deactivating the ring and directing reactions to meta positions .

- Compared to hydroxyl analogs (e.g., Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate), the methoxy group reduces polarity and hydrogen-bonding capacity, enhancing lipophilicity and bioavailability .

Di-esters (e.g., Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate) offer multiple reactive sites for cross-coupling or cyclization, useful in polyfunctional molecule synthesis .

Applications :

Research Findings and Case Studies

- Synthetic Utility : this compound has been used to synthesize fused heterocycles via Pd-catalyzed cross-coupling, leveraging its dichloro substituents for regioselective functionalization .

- Physical Properties : While the target compound is a white powder (similar to its hydroxyl analog), its methoxy group likely reduces melting point compared to hydroxylated derivatives due to weaker intermolecular forces .

Biological Activity

Methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a thiophene ring substituted with methoxy and dichloro groups. This unique structure contributes to its biological properties and interactions with various molecular targets.

1. Cytochrome P450 Inhibition

One of the prominent biological activities of this compound is its ability to inhibit specific cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9. These enzymes play critical roles in drug metabolism, and their inhibition can lead to significant alterations in the pharmacokinetics of co-administered medications. This property suggests potential applications in pharmacological research related to drug-drug interactions.

2. Modulation of Signaling Pathways

Research indicates that this compound can modulate various cellular signaling pathways and gene expression profiles. Such modulation may have implications for metabolic disorders and the development of new therapeutic strategies.

3. Antimicrobial Activity

This compound exhibits antimicrobial properties against several pathogenic microorganisms. Its effectiveness has been demonstrated in various studies where it showed activity against both Gram-positive and Gram-negative bacteria . The compound's mechanism may involve interaction with bacterial enzymes or receptors, leading to disruption of essential cellular processes.

The mechanism of action for this compound primarily involves its interactions with specific molecular targets:

- Electrophilic Interactions : The compound acts as an electrophile, facilitating substitution reactions that can alter enzyme activity.

- Hydrophobic Interactions : Molecular dynamics simulations suggest substantial hydrophobic interactions with target proteins, enhancing binding affinity .

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |

| Escherichia coli | 0.030 mg/mL | 0.060 mg/mL |

| Pseudomonas aeruginosa | 0.020 mg/mL | 0.040 mg/mL |

This study demonstrated that this compound possesses potent antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiophene ring can significantly influence its efficacy and selectivity towards different biological targets. For instance, small modifications can enhance or reduce inhibitory effects on cytochrome P450 enzymes .

Q & A

Q. Biological Evaluation

- Assays : Antimicrobial (MIC against E. coli, S. aureus), anticancer (MTT assay on cancer cell lines), and anti-inflammatory (COX-2 inhibition) .

- SAR Studies : Chloro groups enhance electrophilicity and membrane permeability, while the methoxy group modulates solubility and hydrogen bonding . Comparative tables with analogs (e.g., bromo vs. chloro derivatives) highlight substituent effects .

What spectroscopic techniques are essential for characterizing functional groups in this compound?

Q. Spectroscopic Characterization

- NMR : ¹H/¹³C NMR identifies methoxy (δ ~3.8 ppm) and ester carbonyl (δ ~165 ppm). Chlorine substituents deshield adjacent protons .

- IR : Strong C=O stretch (~1700 cm⁻¹) and C-O-C stretch (~1250 cm⁻¹) confirm ester and ether groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns from chlorine .

How do the chloro and methoxy substituents influence its reactivity in cross-coupling reactions?

Q. Reactivity Studies

- Chlorine : Acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl/heteroaryl substitutions.

- Methoxy : Electron-donating effects activate the thiophene ring toward electrophilic substitution (e.g., nitration) but may sterically hinder bulkier reagents . Comparative studies with dibromo analogs show slower reaction kinetics due to reduced leaving-group ability .

How can computational modeling predict its interactions in drug design or material science applications?

Q. Computational Approaches

- Molecular Docking : AutoDock/Vina simulates binding to target proteins (e.g., kinase inhibitors), with chloro groups enhancing hydrophobic interactions .

- DFT Calculations : Predict charge distribution and reactive sites for functionalization. PubChem data (CIDs, SMILES) supports cheminformatics workflows .

How should researchers address contradictory data in reported spectral or biological properties?

Q. Data Contradiction Resolution

- Cross-validation : Replicate experiments under standardized conditions (e.g., solvent, pH) .

- Meta-analysis : Compare data across platforms (e.g., PubChem, crystallographic databases) to identify outliers .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) or single-crystal XRD to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.